molecular formula C24H23N5O4 B2563758 3-{1-[3-(3-methoxyphenyl)-1H-pyrazole-4-carbonyl]piperidin-4-yl}-1,2,3,4-tetrahydroquinazoline-2,4-dione CAS No. 1904019-59-5

3-{1-[3-(3-methoxyphenyl)-1H-pyrazole-4-carbonyl]piperidin-4-yl}-1,2,3,4-tetrahydroquinazoline-2,4-dione

Cat. No.: B2563758
CAS No.: 1904019-59-5
M. Wt: 445.479
InChI Key: QVQIQLGZWANYJF-UHFFFAOYSA-N
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Description

3-{1-[3-(3-methoxyphenyl)-1H-pyrazole-4-carbonyl]piperidin-4-yl}-1,2,3,4-tetrahydroquinazoline-2,4-dione is a high-purity chemical compound intended for research and development applications. This synthetic molecule features a complex structure combining pyrazole, piperidine, and tetrahydroquinazoline-dione moieties, which may be of interest in medicinal chemistry and pharmaceutical research for exploring novel biological pathways. As a laboratory reagent, it serves as a key intermediate or building block in the synthesis of more complex molecules or for in-vitro screening assays. Researchers are responsible for determining the compound's suitability for their specific projects. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Ensure proper handling in accordance with all applicable laboratory safety regulations. Note: The specific mechanism of action, biological targets, and detailed research applications for this compound are not currently detailed in the available scientific literature. The information provided is a general description.

Properties

IUPAC Name

3-[1-[5-(3-methoxyphenyl)-1H-pyrazole-4-carbonyl]piperidin-4-yl]-4aH-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O4/c1-33-17-6-4-5-15(13-17)21-19(14-25-27-21)22(30)28-11-9-16(10-12-28)29-23(31)18-7-2-3-8-20(18)26-24(29)32/h2-8,13-14,16,18H,9-12H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHTAZNFUQLIVPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=C(C=NN2)C(=O)N3CCC(CC3)N4C(=O)C5C=CC=CC5=NC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Core Structure Reported Activity Key References
3-(3-Hydroxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde Pyrazole + hydroxyphenyl Antimicrobial, antioxidant
1-(3-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole derivatives Pyrazole + chlorophenyl + methoxyphenyl Anti-inflammatory (prostaglandin inhibition)
3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde Pyrazole + methoxyphenyl Antiviral (flavivirus, HIV)
5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethyl)sulfinyl-1H-pyrazole-3-carbonitrile (Fipronil) Pyrazole + halogenated aryl Insecticidal (GABA receptor antagonist)
Target Compound: 3-{1-[3-(3-Methoxyphenyl)-1H-Pyrazole-4-Carbonyl]Piperidin-4-Yl}-1,2,3,4-Tetrahydroquinazoline-2,4-Dione Pyrazole + piperidine + quinazoline-dione Hypothesized: CNS modulation, enzyme inhibition N/A

Functional Group Analysis

  • Pyrazole-Methoxyphenyl Motif : The 3-methoxyphenyl group in the target compound is structurally analogous to anti-inflammatory pyrazole derivatives (e.g., compounds in ), where methoxy groups enhance lipophilicity and receptor binding. However, the hydroxylated analogue in showed antioxidant activity, suggesting electronic effects (methoxy vs. hydroxy) significantly alter bioactivity.
  • Tetrahydroquinazoline-Dione: This moiety is rare in literature. Quinazoline derivatives are known for kinase inhibition (e.g., EGFR inhibitors), but the tetrahydro-dione variant’s role remains speculative without direct data.

Pharmacological and Toxicological Profiles

  • Anti-Inflammatory Potential: Compounds with methoxyphenyl-pyrazole motifs (e.g., ) exhibited prostaglandin inhibition (IC₅₀ ~2.5–5 mg/kg) and low ulcerogenicity (UI = 2.10–4.27), suggesting the target compound may share similar efficacy and safety.
  • Antimicrobial Activity : Pyrazole derivatives with hydroxylated aryl groups (e.g., ) showed moderate antimicrobial effects (MIC = 8–32 µg/mL), but the methoxy substitution in the target compound may reduce polarity, altering antimicrobial potency.
  • CNS Activity: Piperidine-containing compounds (e.g., ) often target neurotransmitter receptors (e.g., cannabinoid receptors ), though the tetrahydroquinazoline-dione’s contribution requires further study.

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